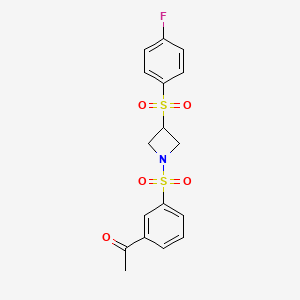

1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Description

The compound 1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone (CAS: 1797342-26-7) is a structurally complex molecule featuring:

- A 4-fluorophenylsulfonyl group attached to an azetidine (4-membered nitrogen-containing ring).

- A sulfonyl linker connecting the azetidine to a phenyl ring substituted with an ethanone group. Its synthesis likely involves sequential sulfonylation reactions, as seen in analogous procedures .

Properties

IUPAC Name |

1-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO5S2/c1-12(20)13-3-2-4-16(9-13)26(23,24)19-10-17(11-19)25(21,22)15-7-5-14(18)6-8-15/h2-9,17H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETDKVAHCXSSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated benzene derivatives, which are introduced via nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

Materials Science: It may be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, while the azetidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their properties:

Structural and Functional Analysis

- Sulfonyl Linkers: The dual sulfonyl groups in the target compound may enhance electrophilicity and hydrogen-bonding capacity compared to single-sulfonyl analogs like 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone . This could improve binding to targets with polar active sites (e.g., proteases).

- Azetidine vs.

- Aromatic Substituents : The thiophene analog (CAS: 1797176-69-2) introduces sulfur-mediated π-π interactions, which could enhance binding to aromatic residues in proteins . Conversely, trifluoromethyl and oxadiazole groups (CAS: 1396794-61-8) increase hydrophobicity and metabolic stability .

Physicochemical and Spectral Properties

- IR Spectroscopy : Sulfonyl groups (S=O) in analogs exhibit strong absorption at 1150–1300 cm⁻¹ , consistent with the target compound’s expected spectrum .

- NMR Data: For 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, aromatic protons resonate at δ 7.2–7.8 ppm, while the ethanone carbonyl appears near δ 2.5 ppm . The target compound’s 4-fluorophenyl group would show distinct ortho-fluorine coupling in $^{19}\text{F}$-NMR.

Biological Activity

1-(3-((3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone is a synthetic compound belonging to the azetidine class. It has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C14H18FNO4S2, with a molecular weight of 350.43 g/mol. Its structure features a sulfonamide group, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to disruptions in cellular processes such as protein synthesis and cell division. For example, the sulfonamide moiety may interfere with bacterial folic acid synthesis, thereby exhibiting antimicrobial properties .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

These results suggest that the compound has the potential to be developed into an effective antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. The following table presents findings from studies assessing its cytotoxicity against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.2 |

| MCF-7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 6.5 |

These results indicate that the compound possesses potent cytotoxic effects on multiple cancer cell lines, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of sulfonamide compounds, including this compound. The results demonstrated that modifications to the sulfonamide group significantly influenced antimicrobial potency, highlighting the importance of structural optimization in drug development .

Case Study 2: Anticancer Mechanisms

In another research effort, scientists investigated the anticancer mechanisms of this compound using MCF-7 breast cancer cells. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering apoptosis through mitochondrial pathways. This suggests a promising avenue for further exploration in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.